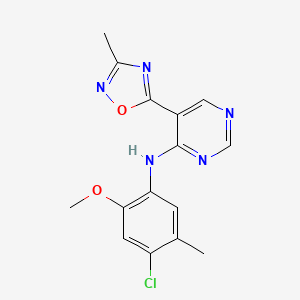
methyl 3-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C20H22N2O6S and its molecular weight is 418.46. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Impact and Treatment Technologies
Research on parabens, which share a core chemical structure with the compound of interest, highlights the importance of understanding the occurrence, fate, and behavior of such chemicals in aquatic environments. Studies like Haman et al. (2015) emphasize the ubiquity of parabens in surface water and sediments, raising concerns about their potential as weak endocrine disruptors and the necessity for effective wastewater treatment technologies to mitigate their presence (Haman, Dauchy, Rosin, & Munoz, 2015). Similarly, Prasannamedha and Kumar (2020) provide a comprehensive review on the contamination and removal of sulfamethoxazole, a persistent organic pollutant, from aqueous solutions, offering insights into cleaner and more sustainable treatment techniques that could be applicable to a wide range of organic pollutants, including compounds with structures similar to Methyl 3-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate (Prasannamedha & Kumar, 2020).
Pharmacological and Toxicological Evaluations
The health aspects of methyl paraben, as reviewed by Soni et al. (2002), provide a framework for understanding the pharmacokinetics, toxicity, and safety profiles of compounds used as preservatives in foods, drugs, and cosmetics. This research underscores the importance of evaluating the potential health risks and benefits of chemicals used in consumer products, which is relevant for the assessment of Methyl 3-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate and similar compounds (Soni, Taylor, Greenberg, & Burdock, 2002).
Antioxidant Capacity and Chemical Synthesis
The exploration of antioxidant capacities and the synthesis of novel compounds with potential therapeutic applications are critical areas of research. Studies such as the one by Laroum et al. (2019) on the synthesis and antioxidant evaluation of isoxazolone derivatives illustrate the ongoing efforts to discover and characterize new compounds with beneficial health properties. This research direction could inform the development and application of Methyl 3-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate in the context of pharmaceuticals and nutraceuticals (Laroum, Boulcina, Bensouici, & Debache, 2019).
Propriétés
IUPAC Name |
methyl 3-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]sulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-22-9-8-13-10-14(4-6-16(13)22)17(23)12-21-29(25,26)19-11-15(20(24)28-3)5-7-18(19)27-2/h4-11,17,21,23H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTIFYUAJNUEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride](/img/structure/B2917123.png)
![methyl 4-methoxy-3-{[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate](/img/structure/B2917124.png)
![3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/no-structure.png)
![2-Chloro-N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]pyridine-3-carboxamide](/img/structure/B2917128.png)
![3,4,9-Trimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2917129.png)
![3-ethyl-8-methoxy-5-methyl-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2917130.png)



![2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2917138.png)

![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride](/img/structure/B2917140.png)
![1-(4-fluorophenyl)-3-methyl-4-oxo-N-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2917141.png)
